

# PX-866: A Technical Guide to a Wortmannin-Derived PI3K Inhibitor

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Compound of Interest		
Compound Name:	PX-866-17OH	
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#### Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, growth, survival, and motility.[1][2] Its frequent dysregulation and overactivation in a wide array of human cancers have established it as a key target for therapeutic intervention.[1][3]

Wortmannin, a natural fungal metabolite, was one of the first identified potent, irreversible inhibitors of PI3K. It functions by covalently binding to a conserved lysine residue within the ATP-binding site of the PI3K catalytic subunit.[4][5] Despite its utility as a research tool, wortmannin's clinical development has been hampered by significant limitations, including poor stability, unfavorable pharmacokinetics, and in vivo toxicity.[5][6] These challenges spurred the development of semi-synthetic derivatives designed to retain the potent inhibitory mechanism while improving drug-like properties.

PX-866 (also known as Sonolisib) emerged from these efforts as a promising wortmannin analogue.[7][8] It is a biologically stable, irreversible pan-PI3K inhibitor with an improved toxicity profile and enhanced stability compared to its parent compound.[5][7][9] This guide provides an in-depth technical overview of PX-866, covering its chemical properties, mechanism of action, preclinical and clinical data, and key experimental protocols for its evaluation.

## **Chemical Properties and Synthesis**



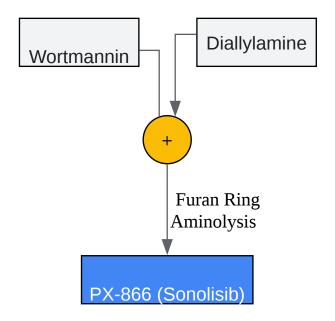
PX-866 is a semi-synthetic viridin derived from wortmannin. The key structural modification involves the aminolysis of the electrophilic furan ring of wortmannin with diallylamine.[8] This change is critical for improving the compound's stability and toxicological profile while preserving its irreversible binding to PI3K.[5]

Table 1: Chemical Properties of PX-866

Property	perty Value		
IUPAC Name	(1S,4E,10R,11R,13S,14R)-[4-diallylaminomethylene-6-hydroxy-1-methoxymethyl-10,13-dimethyl-3,7,17-trioxo-1,3,4,7,10,11,12,13,14,15,16,17-dodecahydro-2-oxa-cyclopenta[a]phenanthren-11-yl ester) acetic acid	[10][11]	
Synonyms	Sonolisib, PX866	[12]	
CAS Number	502632-66-8	[13][14]	
Molecular Formula	C29H35NO8	[13][14]	
Molecular Weight	525.6 g/mol	[13][14]	
Solubility	Soluble in DMSO, DMF, and Ethanol. Poorly soluble in water.	[14][15]	

The synthesis of PX-866 from wortmannin is a direct modification. A more complex, multi-step synthesis has been reported for an iodinated analogue of PX-866, which involves treating an intermediate of iodo-wortmannin with diallyl amine.[4][16]





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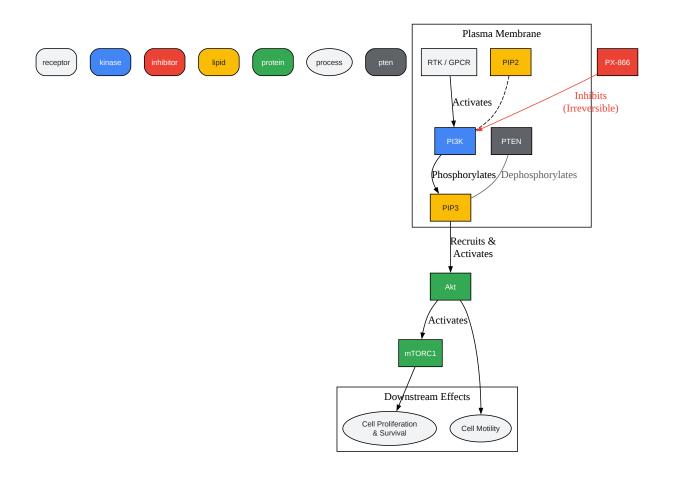
Fig 1. Synthesis of PX-866 from Wortmannin.

## **Mechanism of Action**

PX-866 is a potent, irreversible, broad-spectrum (pan-isoform) inhibitor of class I PI3-kinases. [9][10] Similar to wortmannin, it exerts its inhibitory effect by covalently binding to the highly conserved Lys-802 residue in the catalytic site of the p110α subunit.[7] This irreversible binding blocks the kinase's ability to phosphorylate its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), thereby preventing the generation of the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][11]

The inhibition of PIP3 production prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2][17] The subsequent suppression of the PI3K/Akt/mTOR signaling cascade leads to the inhibition of tumor cell growth, proliferation, survival, and motility.[7][18] Studies have shown that treatment with PX-866 results in a sustained loss of Akt phosphorylation (p-Akt), which is more durable than that observed with wortmannin, likely due to PX-866's greater chemical stability.[6][18]





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Fig 2. PX-866 Inhibition of the PI3K/Akt/mTOR Pathway.



# Preclinical Data In Vitro Activity

PX-866 demonstrates potent inhibitory activity against purified PI3K enzymes, with a tenfold lower IC $_{50}$  than wortmannin against the p110 $\alpha$  isoform.[6] Its activity extends to other class I isoforms, making it a pan-inhibitor.[19] In cellular assays, PX-866 effectively inhibits PI3K signaling, as measured by the reduction of phospho-Ser473-Akt levels.[10] A notable finding is that PX-866 is significantly more potent at inhibiting the growth of cancer cells cultured as three-dimensional (3D) spheroids compared to traditional monolayers, suggesting that 3D models may be more predictive of in vivo efficacy for PI3K inhibitors.[6][18] Beyond inhibiting proliferation, PX-866 has been shown to suppress cancer cell motility and invasion and induce autophagy.[7][20]

Table 2: In Vitro Inhibitory Potency of PX-866 vs. Wortmannin

Target	PX-866 IC50	Wortmannin IC50	Reference(s)
Purified PI3K (p110α)	0.1 nM	1.2 nM	[6]
PI3K Signaling (p-Akt in HT-29 cells)	20 nM	Not Reported	[10]
ΡΙ3Κ (p110δ)	2.9 nM	Not Reported	[19]
PI3K (p120y)	1.0 nM	Not Reported	[19]
mTOR	3.1 μΜ	Not Reported	[21]

## In Vivo Activity and Pharmacokinetics

In animal models, PX-866 has shown significant single-agent antitumor activity in xenografts of various cancers, including ovarian, lung, and glioblastoma.[7][10] It effectively inhibits the PI3K/Akt/mTOR pathway in tumors, and this inhibition can be sustained for over 48 hours after oral administration.[10] Furthermore, PX-866 has been shown to potentiate the antitumor effects of both cisplatin and radiation therapy.[10][22]

Pharmacokinetic studies in mice revealed that PX-866 is subject to first-pass metabolism, with sequential N-deallylation.[10][22] Despite a relatively short plasma half-life, its irreversible



binding mechanism allows for prolonged target inhibition within the tumor.[10]

Table 3: Pharmacokinetic Parameters of PX-866 in Mice (10 mg/kg i.v. dose)

Parameter	Value	Reference(s)
Half-life (t½)	18 minutes	[10][22]
Plasma Clearance (CI)	360 mL/min/kg	[10][22]
Area Under the Curve (AUC)	27.7 min*μg/mL	[22]
Oral Bioavailability	~1%	[22]

## **Clinical Development**

PX-866 has been evaluated in multiple Phase I and II clinical trials in patients with advanced solid tumors.

A first-in-human Phase I study established the maximum tolerated dose (MTD) to be 12 mg for an intermittent dosing schedule and 8 mg for a continuous daily dosing schedule.[23][24] The most common dose-limiting toxicities (DLTs) were gastrointestinal, primarily diarrhea, and elevated liver transaminases.[23][24] In this study, prolonged stable disease was observed in a significant portion of patients, particularly on the continuous dosing schedule.[24]

Phase II trials have explored PX-866 as a single agent in recurrent glioblastoma and castration-resistant prostate cancer, and in combination with cetuximab for head and neck cancer.[25][26][27] In the glioblastoma trial, the primary endpoint of objective response was met by only a small fraction of patients, and many discontinued treatment due to disease progression or toxicity.[25][27] The trial in prostate cancer showed more promise, meeting its primary endpoint with 32% of patients achieving progression-free survival at 12 weeks.[27] The combination trial with cetuximab did not demonstrate an improvement in progression-free survival compared to cetuximab alone.[26]

Table 4: Summary of Key Clinical Trial Data for PX-866



Trial Phase	Cancer Type(s)	Dosing Schedule	MTD	Key DLTs	Best Respons e	Referenc e(s)
Phase I	Advanced Solid Tumors	Intermittent (5/7 days for 2 wks)	12 mg/day	Grade 3 Diarrhea, Grade 3 AST Elevation	Stable Disease (22%)	[23][24]
Phase I	Advanced Solid Tumors	Continuous (daily)	8 mg/day	Grade 3 Diarrhea, Grade 3 AST Elevation	Stable Disease (53%)	[23][24]
Phase II	Recurrent Glioblasto ma	Continuous (daily)	8 mg/day	Liver Enzyme Elevation, Allergic Reaction	Limited Activity	[25]
Phase II	Castration- Resistant Prostate Cancer	Not Specified	Not Specified	Not Specified	32% PFS at 12 weeks	[27]
Phase II	Head and Neck Squamous Cell Carcinoma (with Cetuximab)	Continuous (daily)	8 mg/day	Not Specified	No improveme nt over Cetuximab alone	[26]

# **Experimental Protocols**



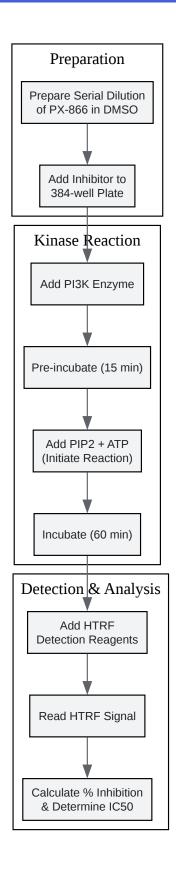
# In Vitro PI3K Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common high-throughput method to determine the IC<sub>50</sub> value of a PI3K inhibitor.[28][29] The assay measures the production of PIP3, the product of the PI3K reaction.

#### Methodology:

- Compound Preparation: Prepare a serial dilution of PX-866 in DMSO. Further dilute in the assay buffer.
- Assay Plate Preparation: Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well low-volume plate.
- Enzyme Addition: Add recombinant PI3K enzyme (e.g., p110α/p85α) to each well.
- Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.
- Incubation: Incubate for 60 minutes at room temperature to allow PIP3 production.
- Detection: Stop the reaction by adding the HTRF detection reagents (e.g., a biotin-tagged PIP3-binding protein and a europium cryptate-labeled anti-tag antibody).
- Signal Reading: After a final incubation period, read the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.
- Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.





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Fig 3. Workflow for an In Vitro PI3K Kinase (HTRF) Assay.



## **Western Blotting for Phospho-Akt (Ser473)**

This method is used to confirm the cellular activity of PX-866 by measuring the inhibition of a key downstream node in the PI3K pathway.

#### Methodology:

- Cell Culture and Treatment: Plate cancer cells (e.g., U87 glioblastoma, HT-29 colon cancer) and allow them to adhere overnight. Treat cells with various concentrations of PX-866 or vehicle for a specified time (e.g., 2-24 hours).
- Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
  - Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
  - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.



 Analysis: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the phospho-Akt signal. Quantify band intensity to determine the dosedependent inhibition of Akt phosphorylation.

## **3D Spheroid Growth Assay**

This assay assesses the cytostatic or cytotoxic effects of PX-866 in a more physiologically relevant in vitro model.[6]

#### Methodology:

- Spheroid Formation: Seed cancer cells in ultra-low attachment plates (e.g., Corning Spheroid Microplates) in a suitable medium. Allow cells to aggregate and form spheroids over 2-4 days.
- Treatment: Once spheroids have formed, add PX-866 at various concentrations to the culture medium. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
- Growth Monitoring: At regular intervals (e.g., Day 0, 2, 4, 6), capture brightfield images of the spheroids using an inverted microscope.
- Data Acquisition: Measure the major and minor diameters of each spheroid using image analysis software (e.g., ImageJ). Calculate the spheroid volume using the formula: Volume = (length × width²)/2.
- Data Analysis: Plot the change in spheroid volume over time for each treatment condition to determine the growth-inhibitory effects of PX-866. Cell viability can be assessed at the end of the experiment using a lactate dehydrogenase (LDH) release assay or a 3D-compatible cell viability reagent (e.g., CellTiter-Glo 3D).[6]

## Conclusion

PX-866 represents a significant advancement over its parent compound, wortmannin, offering improved stability and a better safety profile while retaining potent, irreversible pan-PI3K inhibition.[6][9] Preclinical studies robustly demonstrated its antitumor activity, both as a single agent and in combination with other therapies.[10] However, its translation to the clinic has



yielded mixed results, with modest single-agent efficacy in several tumor types.[25][26] The challenges encountered during its clinical development underscore the complexity of targeting the PI3K pathway, including the presence of feedback loops and parallel resistance pathways. [5] Despite these hurdles, PX-866 remains a valuable tool for researching PI3K signaling, and the lessons learned from its development continue to inform the design and application of next-generation PI3K pathway inhibitors. and the lessons learned from its development continue to inform the design and application of next-generation PI3K pathway inhibitors.

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